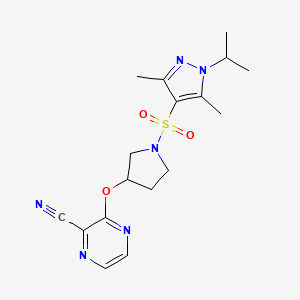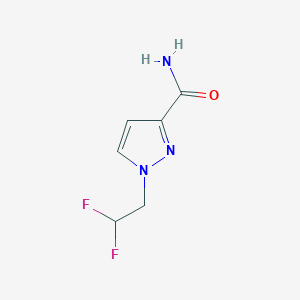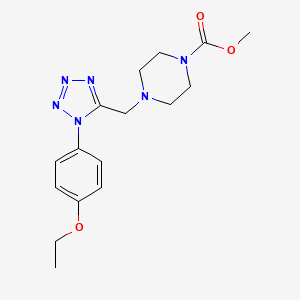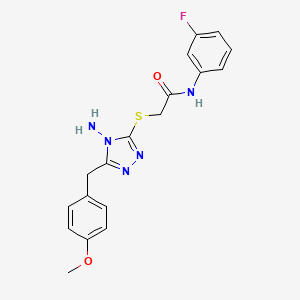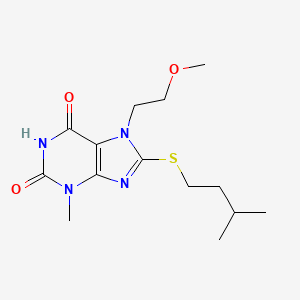
8-(isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives These compounds are known for their diverse biological activities and are extensively studied in pharmaceutical and biochemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions, starting from commercially available precursors. Key synthetic steps may include:
Alkylation of a Purine Core: : The base purine structure can be functionalized through alkylation at specific positions using appropriate alkyl halides under basic conditions.
Thioether Formation:
Methoxyethyl Substitution: : The addition of the 2-methoxyethyl group is often carried out through etherification reactions, using reagents such as 2-methoxyethanol and activating agents like tosyl chloride.
Methylation: : Methyl groups are introduced via standard methylation protocols, using reagents like methyl iodide and a base.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions for scalability and efficiency. This often involves:
Continuous Flow Synthesis: : Employing continuous flow reactors can enhance reaction control and yield.
Catalysis: : Utilizing appropriate catalysts to facilitate key reaction steps and improve overall efficiency.
Purification Processes: : Industrial production involves rigorous purification steps such as recrystallization, chromatography, and solvent extraction to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: : Oxidative conditions can modify the thioether or methoxyethyl groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may be carried out to alter specific functionalities within the compound, employing agents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions can introduce or replace functional groups, using reagents like halides or amines.
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, amines, and appropriate bases or catalysts.
Major Products Formed: The products formed depend on the specific reaction and conditions. For instance, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex purine derivatives, aiding in the development of novel pharmaceuticals and biochemical probes.
Biology: Its structural framework is studied for potential interactions with biological macromolecules such as DNA, RNA, and proteins, making it a candidate for understanding molecular recognition processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities. Its unique structure allows for the design of specific inhibitors or modulators of biological pathways.
Industry: In industrial applications, the compound can be used as a starting material for the production of advanced materials or as a functional additive in various chemical processes.
Mécanisme D'action
Mechanism: The compound's mechanism of action involves interactions with specific molecular targets, which can vary based on its structural modifications.
Molecular Targets and Pathways:Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, blocking their active sites or interfering with substrate binding.
Receptor Modulation: : The compound could modulate receptor activity, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Adenosine: : A naturally occurring purine nucleoside with similar structural features but distinct biological roles.
Caffeine: : Another purine derivative known for its stimulant effects, with a different substitution pattern.
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-9(2)5-8-22-14-15-11-10(18(14)6-7-21-4)12(19)16-13(20)17(11)3/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHAELNRTLLORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2988754.png)
![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)
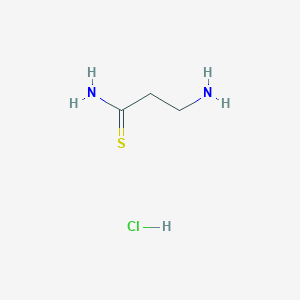
![3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2988758.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2988759.png)
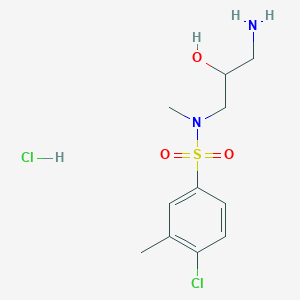
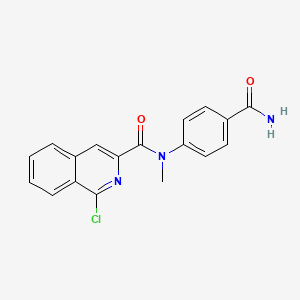
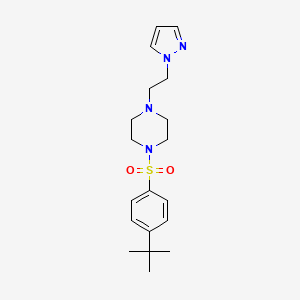
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)
